molecular formula C13H26N4O5 B611208 tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate CAS No. 642091-68-7

tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate

Cat. No. B611208
M. Wt: 318.37
InChI Key: QTZDUJVZYGUSQJ-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a carbamate ester . It is also known by other names such as t-Boc-N-Amido-PEG3-Azide and Azido-PEG4-NHBoc . The molecular formula of this compound is C13H26N4O5 .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-] .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 318.37 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound is 318.19031994 g/mol . The topological polar surface area is 80.4 Ų .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Biologically Active Compounds : Tert-butyl carbamates, including variants like tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, are used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a notable example in cancer treatment (Zhao et al., 2017).
  • Preparation of Specific Chemical Structures : The compound is involved in the preparation of specific chemical structures, such as N-protected β-hydroxyvaline, an important enantiopure compound in medicinal chemistry (Oku et al., 2004).

Polymer and Dendrimer Synthesis

  • Polymer Synthesis : In polymer chemistry, tert-butyl carbamates are used in the synthesis of polymethacrylates and related polymers. Their role is crucial in the development of water-soluble and thermosensitive polymers (Ishizone et al., 2003).
  • Dendrimer Development : Tert-butyl carbamates are used in the development of dendritic macromolecules with specific properties, such as solubility and thermal sensitivity, which are valuable in various applications, including drug delivery (Pesak et al., 1997).

Advanced Chemical Reactions

  • Role in Chemical Reactions : This compound is a key player in advanced chemical reactions, like directed lithiation and deprotection processes, which are fundamental steps in complex organic syntheses (Smith et al., 2013).

Environmental Impact Studies

  • Environmental Impact : Although not directly related to tert-butyl carbamates, studies on similar compounds like ethyl tert-butyl ether provide insights into their potential environmental impact, biodegradation, and fate in soil and groundwater (Thornton et al., 2020).

Other Applications

  • Crystal Structure Analysis : Investigations into the crystal structure of related tert-butyl carbamates aid in understanding their molecular properties and potential applications in drug design and other fields (Bai & Wang, 2014).

Future Directions

The compound is used in various research and experimental studies . Its future directions would largely depend on the outcomes of these studies and the potential applications discovered.

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDUJVZYGUSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680673
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate

CAS RN

642091-68-7
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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